

MGS0274: A Technical Guide for Researchers

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Compound of Interest

Compound Name: MGS0274

Cat. No.: B8462947

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **MGS0274**, a prodrug of the potent and selective group II metabotropic glutamate receptor (mGluR2/3) agonist, MGS0008. This document details its chemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental protocols.

Core Compound Data

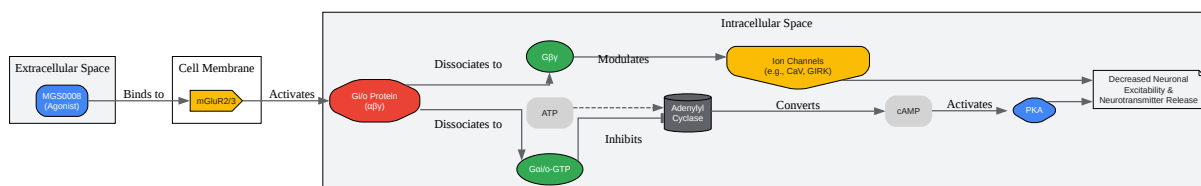
MGS0274 is a lipophilic ester prodrug designed to enhance the oral bioavailability of its active metabolite, MGS0008. Upon oral administration, **MGS0274** is rapidly hydrolyzed, releasing MGS0008, which then exerts its pharmacological effects.

Identifier	Value	Source
MGS0274 (Free Base)		
CAS Number	1501974-69-1	[1][2]
Molecular Formula	C21H32FNO7	[2]
Molecular Weight	429.49 g/mol	[3]
MGS0274 Besylate		
CAS Number	1501974-74-8	
Molecular Formula	C27H38FNO10S	
Molecular Weight	587.66 g/mol	[4]
MGS0008 (Active Metabolite)		
Molecular Weight	203.17 g/mol	[3]

Mechanism of Action and Signaling Pathway

MGS0008, the active form of **MGS0274**, is a potent agonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through a Gi/o protein.

Activation of mGluR2/3 by MGS0008 leads to the dissociation of the G α i/o subunit from the G β γ dimer. The activated G α i/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The G β γ dimer can also directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This signaling cascade ultimately leads to a reduction in neuronal excitability and neurotransmitter release.



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mGluR2/3 Signaling Pathway

Pharmacokinetic Profile

The prodrug approach significantly enhances the oral bioavailability of MGS0008.

Parameter	MGS0274	MGS0008 (from MGS0274)	Species	Study Type
Cmax	Minimal	Dose-dependent increase	Human	Single & Multiple Ascending Dose
Tmax	~1 hour	2 - 4.5 hours	Human	Single & Multiple Ascending Dose
t1/2 (half-life)	0.88 - 1.67 hours	6.9 - 10.9 hours	Human	Single & Multiple Ascending Dose
Oral Bioavailability	-	~20-fold higher than oral MGS0008	Monkey	Preclinical
CSF Penetration	-	Yes	Human	Clinical
Plasma Protein Binding	95.7-96.1%	Negligible	Human	In vitro

Experimental Protocols

In Vitro Metabolism: Human Liver S9 Fraction Assay

This protocol outlines the procedure to assess the metabolic stability of **MGS0274** in human liver S9 fractions.

Objective: To determine the rate of hydrolysis of **MGS0274** to MGS0008.

Materials:

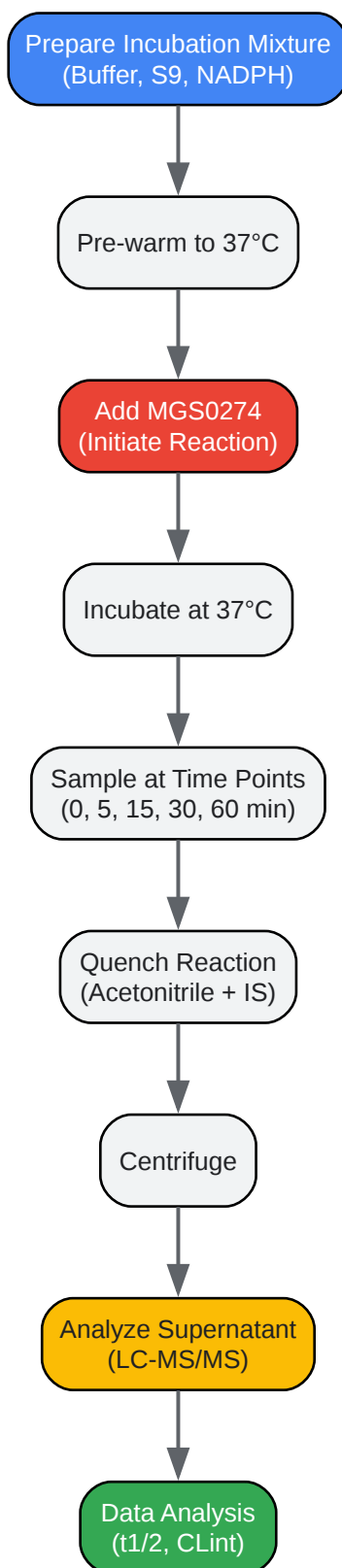
- **MGS0274**
- Human liver S9 fraction (pooled)
- NADPH regenerating system (e.g., Glucose-6-phosphate, G6P dehydrogenase, NADP+)
- Potassium phosphate buffer (pH 7.4)

- Acetonitrile
- Internal standard (for LC-MS/MS analysis)
- Incubator/water bath (37°C)
- LC-MS/MS system

Procedure:

- Preparation of Incubation Mixture:
 - Prepare a stock solution of **MGS0274** in a suitable solvent (e.g., DMSO).
 - In a microcentrifuge tube, combine the potassium phosphate buffer, human liver S9 fraction, and the NADPH regenerating system.
 - Pre-warm the mixture to 37°C for 5 minutes.
- Initiation of Reaction:
 - Add **MGS0274** stock solution to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of **MGS0274** should be in the low micromolar range.
 - Vortex gently to mix.
- Time-Point Sampling:
 - At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Reaction Quenching:
 - Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
 - Vortex and centrifuge to pellet the precipitated protein.

- Sample Analysis:
 - Transfer the supernatant to a new tube or a 96-well plate.
 - Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of **MGS0274** and the formed MGS0008.
- Data Analysis:
 - Plot the percentage of remaining **MGS0274** against time.
 - Calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).



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In Vitro Metabolism Workflow

In Vivo Pharmacokinetic Study: Oral Administration in Monkeys

This protocol describes a typical in vivo study to evaluate the pharmacokinetics of **MGS0274** and MGS0008 after oral administration to non-human primates.

Objective: To determine the plasma concentration-time profiles and pharmacokinetic parameters of **MGS0274** and MGS0008.

Animals: Male cynomolgus monkeys.

Materials:

- **MGS0274** besylate
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Blood collection tubes (containing anticoagulant, e.g., EDTA)
- Centrifuge
- Freezer (-80°C)
- LC-MS/MS system

Procedure:

- Dose Preparation:
 - Prepare a suspension of **MGS0274** besylate in the vehicle at the desired concentration.
- Animal Dosing:
 - Fast the animals overnight prior to dosing.
 - Administer the **MGS0274** besylate suspension to the monkeys via oral gavage.

- Blood Sampling:
 - Collect blood samples from a suitable vein (e.g., saphenous) at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).
- Plasma Preparation:
 - Centrifuge the blood samples to separate the plasma.
 - Transfer the plasma to labeled cryovials and store at -80°C until analysis.
- Sample Analysis:
 - Thaw the plasma samples.
 - Perform protein precipitation with acetonitrile containing an internal standard.
 - Analyze the processed samples using a validated LC-MS/MS method to determine the concentrations of **MGS0274** and MGS0008.
- Pharmacokinetic Analysis:
 - Use pharmacokinetic software to calculate parameters such as C_{max}, T_{max}, AUC, and t_{1/2} for both **MGS0274** and MGS0008.
 - Calculate the oral bioavailability of MGS0008.

This guide provides a foundational understanding of **MGS0274** for research and development purposes. For further details, consulting the primary literature is recommended.

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